![molecular formula C26H20FN5O3 B2916039 N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide CAS No. 1111035-97-2](/img/structure/B2916039.png)
N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group transformations. Researchers have reported various synthetic routes, but a common approach involves coupling the appropriate building blocks under controlled conditions. Detailed protocols can be found in the literature .
Molecular Structure Analysis
Compound X exhibits a three-dimensional structure with distinct functional groups. The central imidazole ring provides potential for hydrogen bonding and receptor interactions. The fluorophenyl group contributes to lipophilicity, affecting its pharmacokinetics. The methoxybenzamide moiety may influence solubility and receptor binding. Computational studies and X-ray crystallography have elucidated its precise geometry .
Chemical Reactions Analysis
Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions impact its stability, metabolism, and bioavailability. Investigating its reactivity with different nucleophiles and electrophiles is crucial for understanding its behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Radiolabeled Angiotensin II Antagonists for Imaging
Developments in radiolabeled nonpeptide angiotensin II antagonists, such as [11C]L-159,884, demonstrate applications in imaging angiotensin II, AT1 receptors. These compounds are synthesized for potential use in medical diagnostics, providing a mechanism for studying receptor distribution and function in vivo through imaging techniques (Hamill et al., 1996).
Antimicrobial Screening
A series of compounds synthesized from N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been screened for their in vitro antibacterial and antifungal activities. These compounds showed potential therapeutic intervention against bacterial and fungal infections, highlighting their application in developing new antimicrobial agents (Desai et al., 2013).
Synthesis and Biological Activity of Oxadiazole and Imidazolinone Derivatives
Oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety have been synthesized and evaluated for their antimicrobial activity. This research signifies the role of such compounds in medicinal chemistry for developing pharmaceutically important molecules with enhanced pharmacological activity (Joshi et al., 1997).
Impact on Transferase Enzyme Activity
Studies on bis-1,3,4-oxadiazole containing glycine moiety have shown its effects on the activities of some transferase enzymes in sera, indicating potential implications in understanding enzyme activity regulation and the design of enzyme modulators (Tomi et al., 2010).
Novel Syntheses and Characterization
Research into the synthesis of novel compounds, including the creation of 5-arylidene derivatives and exploration of their structure-activity relationships, contributes to the broader field of organic chemistry and drug discovery. These syntheses provide foundational knowledge for the development of new drugs and chemical probes (Desai et al., 2013).
Wirkmechanismus
Although not fully elucidated, Compound X likely interacts with specific cellular targets. Computational docking studies suggest binding to protein pockets involved in signal transduction, enzymatic processes, or cell cycle regulation. Further experimental validation is needed to confirm its precise mechanism of action .
Eigenschaften
IUPAC Name |
N-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O3/c1-34-23-5-3-2-4-21(23)25(33)29-20-12-6-17(7-13-20)14-32-15-22(28-16-32)26-30-24(31-35-26)18-8-10-19(27)11-9-18/h2-13,15-16H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKQPASLTXDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

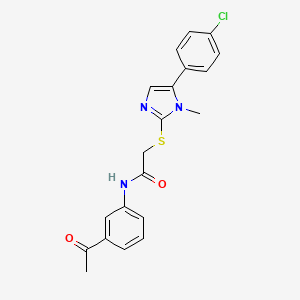
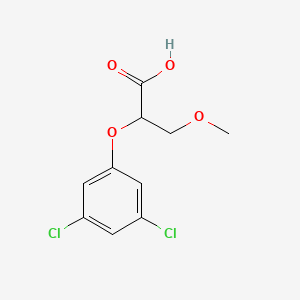
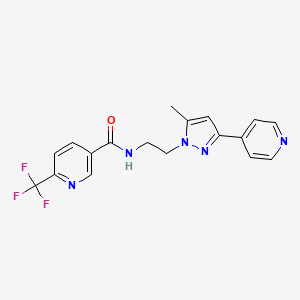

![4-(2,3-Dihydro-1-benzofuran-5-yl)-3-(4-fluorophenoxy)-1-[(3,4,5-trimethoxyphenyl)methyl]azetidin-2-one](/img/structure/B2915961.png)
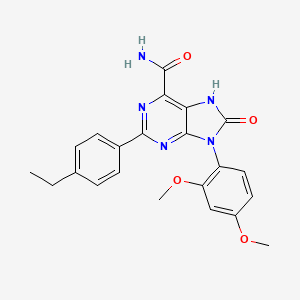
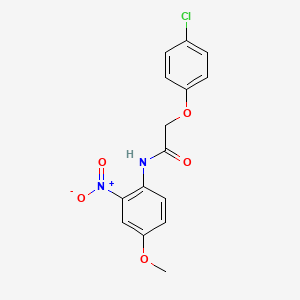
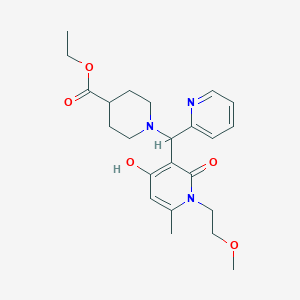

![2-(benzo[d]thiazole-6-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2915967.png)
![N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2915968.png)
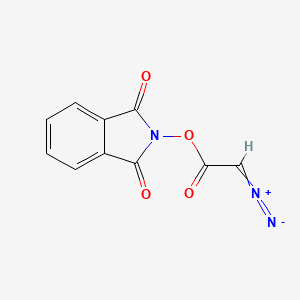
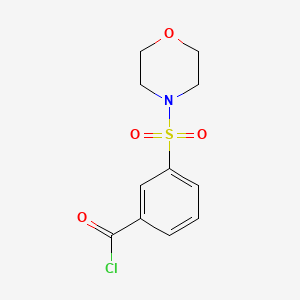
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2915977.png)